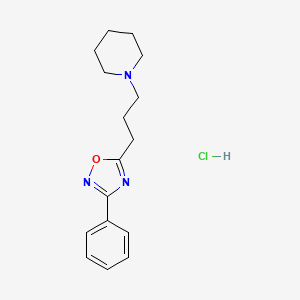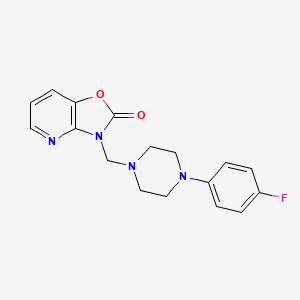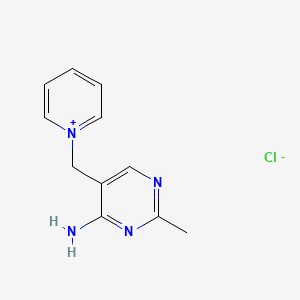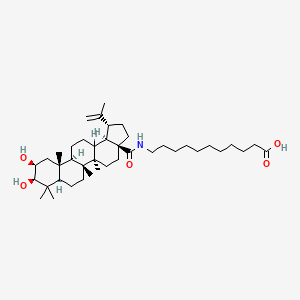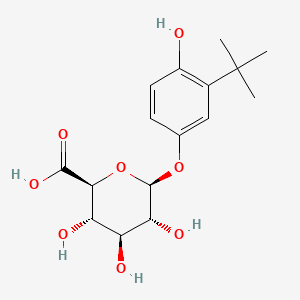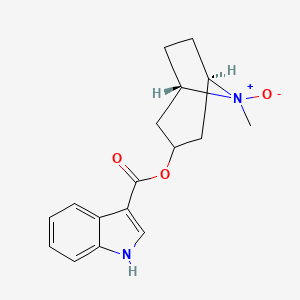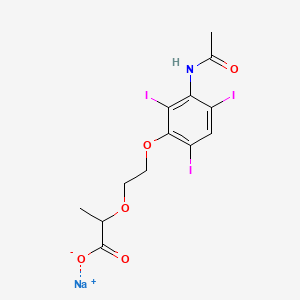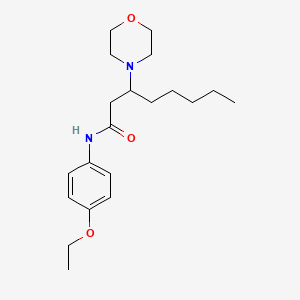
beta-Morpholino-p-octanophenetidide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-Morpholino-p-octanophenetidide: ist eine chemische Verbindung mit der Summenformel C20H32N2O3 . Sie enthält einen Morpholinring, eine Octanophenetidideinheit und verschiedene funktionelle Gruppen, einschließlich aromatischer und Ethergruppen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von β-Morpholino-p-octanophenetidide beinhaltet typischerweise die Kupplung von Morpholin mit einer Octanophenetidide-Vorstufe. Der Prozess kann die Schutz- und Aktivierung der Morpholineinheit umfassen, gefolgt von Kupplungs-, Cyclisierungs- und Reduktionsreaktionen . Die Reaktionsbedingungen beinhalten häufig die Verwendung bestimmter Reagenzien und Katalysatoren, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von β-Morpholino-p-octanophenetidide kann die großtechnische Synthese unter Verwendung automatisierter, strömungsbasierter Oligonukleotid-Synthesizer umfassen. Diese Methoden optimieren die Kupplungszeiten und Reaktionsbedingungen, um die Verbindung effizient zu produzieren . Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig zur Reinigung und Analyse verwendet .
Chemische Reaktionsanalyse
Arten von Reaktionen: β-Morpholino-p-octanophenetidide durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Übergangsmetallkatalysatoren) .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion reduzierte Formen der Verbindung erzeugt .
Wissenschaftliche Forschungsanwendungen
Chemie: β-Morpholino-p-octanophenetidide wird bei der Synthese von Morpholino-Oligomeren verwendet, die wertvolle Werkzeuge in der chemischen Forschung zur Untersuchung der Genexpression und Proteinfunktion sind .
Biologie: In der biologischen Forschung wird β-Morpholino-p-octanophenetidide als Antisense-Oligonukleotid zur Modulation der Genexpression verwendet. Es bindet an komplementäre RNA-Sequenzen, blockiert die Proteintranslation und beeinflusst die Genfunktion .
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, insbesondere bei der Behandlung von genetischen Erkrankungen. Sie wurde auf ihre Fähigkeit zur Modulation der Genexpression untersucht und hat in klinischen Studien für Erkrankungen wie die Duchenne-Muskeldystrophie vielversprechend gezeigt .
Industrie: Im Industriesektor wird β-Morpholino-p-octanophenetidide bei der Herstellung von Antisense-Oligonukleotiden für Forschungs- und Therapiezwecke verwendet. Seine Stabilität und Spezifität machen es zu einer wertvollen Komponente in verschiedenen industriellen Anwendungen .
Wirkmechanismus
β-Morpholino-p-octanophenetidide entfaltet seine Wirkung, indem es über Watson-Crick-Basenpaarung an komplementäre RNA-Sequenzen bindet. Diese Bindung blockiert die Translation der Ziel-mRNA und verhindert die Proteinsynthese. Das nicht-ionische Phosphorodiamidat-Rückgrat der Verbindung erhöht ihre Stabilität und reduziert die Toxizität .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Morpholino-p-octanophenetidide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-Morpholino-p-octanophenetidide is used in the synthesis of morpholino oligomers, which are valuable tools in chemical research for studying gene expression and protein function .
Biology: In biological research, this compound is used as an antisense oligonucleotide to modulate gene expression. It binds to complementary RNA sequences, blocking protein translation and affecting gene function .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of genetic disorders. It has been studied for its ability to modulate gene expression and has shown promise in clinical trials for conditions such as Duchenne muscular dystrophy .
Industry: In the industrial sector, this compound is used in the production of antisense oligonucleotides for research and therapeutic purposes. Its stability and specificity make it a valuable component in various industrial applications .
Wirkmechanismus
Beta-Morpholino-p-octanophenetidide exerts its effects by binding to complementary RNA sequences through Watson-Crick base pairing. This binding blocks the translation of target mRNA, preventing protein synthesis. The compound’s non-ionic phosphorodiamidate backbone enhances its stability and reduces toxicity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Phosphorodiamidat-Morpholino-Oligomere (PMOs): Ähnlich in Struktur und Funktion, werden in der Antisense-Therapie eingesetzt.
Phosphorothioat-DNA: Eine andere Art von Antisense-Oligonukleotid mit unterschiedlicher Rückgratchemie.
Einzigartigkeit: β-Morpholino-p-octanophenetidide ist einzigartig aufgrund seiner spezifischen Kombination von Morpholin- und Octanophenetidideinheiten, die besondere chemische Eigenschaften und biologische Aktivitäten verleihen. Sein nicht-ionisches Rückgrat bietet Vorteile in Bezug auf Stabilität und reduzierte Off-Target-Effekte im Vergleich zu anderen Antisense-Oligonukleotiden .
Fazit
β-Morpholino-p-octanophenetidide ist eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen. Seine einzigartige Struktur und Eigenschaften machen es zu einem wertvollen Werkzeug in der Forschung und therapeutischen Entwicklung.
Eigenschaften
CAS-Nummer |
112325-29-8 |
|---|---|
Molekularformel |
C20H32N2O3 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-3-morpholin-4-yloctanamide |
InChI |
InChI=1S/C20H32N2O3/c1-3-5-6-7-18(22-12-14-24-15-13-22)16-20(23)21-17-8-10-19(11-9-17)25-4-2/h8-11,18H,3-7,12-16H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
YPMQBESFLBUXMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(=O)NC1=CC=C(C=C1)OCC)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





